(E)-N-((Z)-3-ethyl-4-oxo-5-(quinolin-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide
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Overview
Description
The compound is also known as 3-ethyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-quinolin-2-ylmethylene-thiazolidin-4-one . It has a molecular weight of 431.57300 .
Physical and Chemical Properties Analysis
The compound’s physical and chemical properties, uses, security data, NMR spectroscopy, and computational chemical data are mentioned , but the specifics are not provided.Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
- A series of novel derivatives synthesized from celecoxib showed potential as anti-inflammatory and analgesic agents. These compounds did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls, indicating safer profiles for therapeutic applications (Ş. Küçükgüzel et al., 2013).
Anticancer and Anti-HCV Activities
- Certain derivatives displayed modest inhibition of HCV NS5B RdRp activity and were screened for their anticancer activity against 60 human tumor cell lines, demonstrating the potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, related to the queried compound, were synthesized and evaluated for antimicrobial activity against various bacteria and fungi, indicating potential applications in addressing microbial resistance (Nikulsinh Sarvaiya et al., 2019).
Carbonic Anhydrase Inhibitory and Anticancer Activity
- Novel benzenesulfonamide derivatives were investigated for their inhibition of carbonic anhydrase isoforms and demonstrated significant anti-proliferative activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines, suggesting a potential role in cancer therapy (Wagdy M. Eldehna et al., 2017).
Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors
- Research on benzenesulfonamide-substituted imidazoles for their ALK5 inhibitory activity in cell-based assays suggested potential applications in the development of therapies targeting fibrosis and cancer (Dae-Kee Kim et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(NE)-N-[(5Z)-3-ethyl-4-oxo-5-(quinolin-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-2-24-20(25)19(14-16-13-12-15-8-6-7-11-18(15)22-16)28-21(24)23-29(26,27)17-9-4-3-5-10-17/h3-14H,2H2,1H3/b19-14-,23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFBCEDIGLWNTP-QUUARBKMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=NC3=CC=CC=C3C=C2)SC1=NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=NC3=CC=CC=C3C=C2)/S/C1=N/S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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